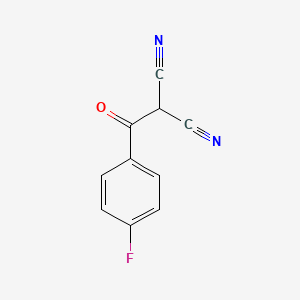

2-(4-Fluoro-benzoyl)-malononitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H5FN2O |

|---|---|

Molecular Weight |

188.16 g/mol |

IUPAC Name |

2-(4-fluorobenzoyl)propanedinitrile |

InChI |

InChI=1S/C10H5FN2O/c11-9-3-1-7(2-4-9)10(14)8(5-12)6-13/h1-4,8H |

InChI Key |

GIWRNUCARIVKIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(C#N)C#N)F |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 4 Fluoro Benzoyl Malononitrile

Reactivity of the Activated Methylene (B1212753) Group

The methylene (CH₂) group in 2-(4-fluoro-benzoyl)-malononitrile is flanked by three strong electron-withdrawing groups: a carbonyl (C=O) from the benzoyl moiety and two nitrile (C≡N) groups. This structural arrangement renders the methylene protons exceptionally acidic and susceptible to deprotonation by even weak bases, forming a stabilized carbanion. This carbanion is the key reactive intermediate that participates in a variety of carbon-carbon bond-forming reactions. researchgate.netresearchgate.net

Nucleophilic Additions and Condensation Reactions

The carbanion generated from this compound is a potent nucleophile. It readily participates in Michael addition reactions, adding to α,β-unsaturated carbonyl compounds or nitroalkenes. researchgate.netnih.gov This reaction involves the 1,4-addition of the carbanion to the electron-deficient double bond, leading to the formation of a new carbon-carbon bond. nih.gov

Furthermore, this active methylene compound can undergo condensation reactions. For instance, in the presence of a base, phenacylmalononitriles (a class of compounds to which this compound belongs) react with electron-deficient alkynes, such as dialkyl but-2-ynedioates. beilstein-journals.orgnih.gov The reaction is initiated by the deprotonation of the active methylene group, followed by the nucleophilic addition of the resulting carbanion to the alkyne. beilstein-journals.org

A study on the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates demonstrated the formation of functionalized 5-hydroxycyclopentenes in good to excellent yields. The proposed mechanism involves the initial nucleophilic addition of the carbanion to the alkyne, followed by an intramolecular cyclization. nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) |

| p-Methylphenacylmalononitrile | Diethyl but-2-ynedioate | TBAB | MeCN | Functionalized 5-hydroxycyclopentene | 84 |

| Phenacylmalononitrile | Diethyl but-2-ynedioate | TBAB | MeCN | Functionalized 5-hydroxycyclopentene | 75 |

| p-Chlorophenacylmalononitrile | Diethyl but-2-ynedioate | TBAB | MeCN | Functionalized 5-hydroxycyclopentene | 72 |

| p-Nitrophenacylmalononitrile | Dimethyl but-2-ynedioate | TBAB | MeCN | Functionalized 5-hydroxycyclopentene | 65 |

This table presents data on the synthesis of functionalized cyclopentenes from various phenacylmalononitriles, illustrating the typical reactivity of the activated methylene group in this class of compounds. nih.gov

Knoevenagel Condensation Pathways with Carbonyl Compounds (general context for malononitriles)

The Knoevenagel condensation is a cornerstone reaction of compounds containing active methylene groups, such as malononitrile (B47326). eurekaselect.comarkat-usa.org This reaction involves the condensation of an aldehyde or ketone with the active methylene compound, typically catalyzed by a weak base like an amine or its salt. eurekaselect.comresearchgate.net The reaction proceeds via a nucleophilic addition of the malononitrile carbanion to the carbonyl carbon, followed by a dehydration step to yield an α,β-unsaturated dinitrile, often referred to as a Knoevenagel adduct. nih.govrsc.org

While ketones are generally less reactive than aldehydes in Knoevenagel condensations, the reaction can be facilitated using various catalysts and conditions, including microwave irradiation. arkat-usa.org The resulting product, an alkylidenemalononitrile, is a versatile intermediate for further synthetic transformations. researchgate.net For example, the Knoevenagel condensation of 4-fluorobenzaldehyde (B137897) with malononitrile produces 2-(4-fluorobenzylidene)malononitrile (B1267660). chemicalbook.comuni-regensburg.de This product serves as a precursor in three-component reactions for synthesizing more complex molecules. mdpi.com

The general mechanism for the base-catalyzed Knoevenagel condensation is as follows:

Deprotonation of malononitrile by a base to form a nucleophilic carbanion. nih.gov

Nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde or ketone.

Protonation of the resulting alkoxide to form an aldol-type intermediate.

Elimination of a water molecule (dehydration) to form the final α,β-unsaturated product. nih.gov

Cyclization and Annulation Reactions Leading to Heterocyclic Systems

This compound is an excellent substrate for the synthesis of a wide array of heterocyclic compounds. Its multiple reactive sites—the activated methylene group, the two nitrile groups, and the carbonyl group—can all participate in intramolecular or intermolecular cyclization reactions to form stable ring systems.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyridinones, Pyrimidines)

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. rsc.orgfrontiersin.orgnih.gov Malononitrile and its derivatives are key building blocks for these structures. Pyrimidines, for example, can be synthesized by the condensation of a 1,3-bifunctional three-carbon fragment with compounds like amidines, urea, or guanidine (B92328). bu.edu.eg The activated methylene and nitrile groups of this compound can act as the C-C-C fragment in such reactions.

For instance, the reaction of arylmethylidenefuranones with guanidine carbonate can lead to the formation of pyrimidine (B1678525) derivatives. nih.gov In a similar vein, precursors derived from this compound can react with binucleophiles like guanidine or thiourea to construct pyrimidine rings. The reaction of 5-aryl-3-arylmethylidenefuran-2(3H)-ones with thiourea in a basic medium yields 2-thioxotetrahydropyrimidine-4(1H)-ones, demonstrating a pathway to pyrimidine synthesis. nih.gov

Formation of Oxygen-Containing Heterocycles (e.g., Chromenes)

Oxygen-containing heterocycles, such as chromenes, are another important class of compounds with significant biological activities. nih.govresearchgate.net 2-Amino-4H-chromenes are frequently synthesized via a one-pot, three-component reaction involving an aldehyde, malononitrile, and a phenol derivative (like resorcinol (B1680541) or 2-naphthol). orgchemres.orgfrontiersin.orgnih.govchemmethod.com

The proposed mechanism for chromene synthesis typically begins with a Knoevenagel condensation between the aldehyde and malononitrile. chemmethod.com The resulting Knoevenagel adduct then undergoes a Michael addition with the phenol derivative. chemmethod.com This is followed by an intramolecular cyclization, where the hydroxyl group of the phenol attacks one of the nitrile groups, and subsequent tautomerization to yield the final 2-amino-4H-chromene product. chemmethod.com Using 4-fluorobenzaldehyde in this reaction sequence would lead to a chromene with a 4-fluorophenyl substituent at the 4-position.

| Aldehyde | Phenol | Catalyst | Condition | Yield (%) |

| 4-Chlorobenzaldehyde | 2-Naphthol | MOF-5 | 80 °C, Solvent-free | 95 |

| 4-Nitrobenzaldehyde | 2-Naphthol | MOF-5 | 80 °C, Solvent-free | 92 |

| Benzaldehyde (B42025) | 2-Naphthol | MOF-5 | 80 °C, Solvent-free | 90 |

| 4-Fluorobenzaldehyde | 2-Naphthol | MOF-5 | 80 °C, Solvent-free | 94 |

This table shows the yields for the synthesis of various 2-amino-4H-chromene derivatives via a multi-component reaction, highlighting the efficiency of this method. chemmethod.com

Multi-component Reaction Pathways for Complex Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.govresearchgate.net Malononitrile is a classic reagent in MCRs due to its versatile reactivity. nih.govresearchgate.net

Complex heterocyclic scaffolds like pyrano[2,3-d]pyrimidines can be synthesized through MCRs. researchgate.netnih.gov One such pathway involves the reaction of an aldehyde, malononitrile, and an active methylene compound like barbituric acid. researchgate.net This proceeds through a tandem Knoevenagel–Michael cyclocondensation pathway. researchgate.net

Another example is the electrochemical synthesis of pyrano[3,2-c]chromene derivatives from the MCR of aromatic aldehydes, malononitrile, and 4-hydroxycoumarin. academie-sciences.fr The process is initiated by the base-catalyzed Knoevenagel condensation of the aldehyde and malononitrile. The resulting adduct then undergoes a Michael addition with 4-hydroxycoumarin, followed by intramolecular cyclization to afford the complex heterocyclic product. academie-sciences.fr The use of this compound or its precursors in such MCRs provides a direct route to highly functionalized and potentially biologically active molecules.

Electrophilic Reactivity of the Benzoyl Moiety

The benzoyl group in this compound possesses an electrophilic carbonyl carbon. However, its reactivity towards electrophiles is influenced by the electronic effects of the substituents on the aromatic ring. The fluorine atom at the para-position exerts a dual electronic effect: a strong -I (inductive) effect and a moderate +M (mesomeric) effect.

In the context of electrophilic aromatic substitution on the benzoyl ring, the fluorine atom is generally considered to be an ortho-, para-directing group, albeit a deactivating one due to its strong inductive electron withdrawal. However, reactions involving the carbonyl group itself are more pertinent to the electrophilic reactivity of the benzoyl moiety in this compound. The carbonyl oxygen possesses lone pairs of electrons and can act as a Lewis base, coordinating to electrophiles such as protons or Lewis acids. This interaction enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

While specific studies on the electrophilic reactions at the benzoyl moiety of this compound are not extensively documented, the reactivity can be inferred from related compounds. For instance, in the presence of a strong acid, the carbonyl oxygen can be protonated, which would facilitate reactions such as acetal formation or reductions.

Mechanistic Investigations of Key Transformations

Mechanistic studies provide a detailed understanding of the reaction pathways, including the identification of intermediates and the determination of reaction kinetics. For this compound, while specific mechanistic investigations are sparse, plausible mechanisms can be proposed based on the reactivity of analogous phenacylmalononitriles and β-ketonitriles. beilstein-journals.orgmdpi.com

The elucidation of reaction intermediates is crucial for understanding reaction mechanisms. For reactions involving this compound, several types of intermediates can be postulated, and their existence can be supported by analogy to similar systems.

One of the most common reactions for compounds of this class is the base-promoted generation of a carbanion. The methine proton, situated between the benzoyl and two cyano groups, is highly acidic and can be readily abstracted by a base to form a resonance-stabilized carbanion intermediate. beilstein-journals.orgnih.gov The negative charge in this intermediate is delocalized over the carbonyl oxygen and the two nitrogen atoms of the cyano groups.

In a study on the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates, a similar carbanion intermediate was proposed. beilstein-journals.orgnih.gov This intermediate then participates in subsequent nucleophilic addition reactions. The proposed reaction mechanism for a related phenacylmalononitrile is depicted below, which highlights the formation of a key carbanion intermediate (A).

Table 1: Proposed Intermediates in the Reaction of a Phenacylmalononitrile

| Intermediate | Structure | Description |

| A | Carbanion | Formed by deprotonation of the active methylene group. beilstein-journals.orgnih.gov |

| B | Adduct | Resulting from the nucleophilic addition of the carbanion to an electron-deficient alkyne. beilstein-journals.orgnih.gov |

| C | Cyclized Species | Formed via intramolecular addition of the carbanion to the carbonyl group. beilstein-journals.orgnih.gov |

This table is based on a proposed mechanism for a related phenacylmalononitrile and is presented here for illustrative purposes.

Kinetic studies are essential for determining the rate of a reaction and understanding the factors that influence it. This involves measuring the change in concentration of reactants or products over time to establish a rate law. The rate law provides information about the order of the reaction with respect to each reactant and can help in identifying the rate-determining step of the reaction mechanism. libretexts.orgstudymind.co.ukyoutube.com

For a hypothetical reaction involving this compound, such as its reaction with a nucleophile, a kinetic study would aim to determine the rate equation, which typically takes the form:

Rate = k [this compound]^m [Nucleophile]^n

where:

k is the rate constant

[ ] denotes the concentration of the species

m and n are the orders of the reaction with respect to each reactant

A study on the three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines proposed a mechanism where the Knoevenagel condensation precedes the aromatic nucleophilic substitution. mdpi.com It was suggested that the Knoevenagel condensation product is more reactive towards nucleophilic aromatic substitution than 4-fluorobenzaldehyde itself, implying that the substitution step might be the rate-determining step under certain conditions. mdpi.com

Table 2: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | Initial [this compound] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |

This table presents hypothetical data for illustrative purposes to demonstrate how kinetic studies are conducted. The values are not based on actual experimental results for the named compound.

From such hypothetical data, one could deduce the rate law. For instance, in this example, doubling the concentration of this compound doubles the rate, suggesting the reaction is first order with respect to this reactant. Conversely, changing the nucleophile concentration has no effect on the rate, indicating it is zero order. Thus, the hypothetical rate law would be: Rate = k [this compound]. This would imply that the rate-determining step involves only this compound.

While detailed kinetic studies specifically on this compound are not found in the surveyed literature, the principles of chemical kinetics provide a framework for how such investigations would be approached to unravel its reaction mechanisms.

Applications of 2 4 Fluoro Benzoyl Malononitrile in Advanced Organic Synthesis and Functional Materials

Building Block for Molecular Scaffolds

The reactivity of 2-(4-fluoro-benzoyl)-malononitrile allows for its use as a precursor in the synthesis of a wide range of complex molecular architectures.

Role in the Construction of Precursors for Organic Dyes and Pigments

While direct literature on the use of this compound in dye synthesis is not abundant, the broader class of acylmalononitriles and related malononitrile (B47326) derivatives are well-established precursors for push-pull chromophores. These dyes, characterized by an electron-donating group and an electron-accepting group connected by a π-conjugated bridge, are crucial in the development of advanced materials for nonlinear optics and other applications. The dicyanovinyl group, which can be formed from malononitrile derivatives, is a known electron acceptor. The 4-fluorobenzoyl group can also influence the electronic properties of the resulting dye molecule.

Integration into Precursors for Organic Semiconductors and Optoelectronic Materials

Organic semiconductors are the foundation of next-generation electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these devices is highly dependent on the molecular structure and properties of the organic semiconductor used. Donor-acceptor (D-A) polymers, which incorporate alternating electron-rich (donor) and electron-poor (acceptor) units along the polymer chain, are a key class of materials in this field. mdpi.com

The electron-deficient nature of the benzoyl and dinitrile moieties in this compound makes it a potential building block for the acceptor units in D-A polymers. The fluorine substituent can further enhance the electron-accepting properties and influence the material's solubility and solid-state packing, which are critical for charge transport. While specific research on polymers derived from this compound is limited, the general strategy of using functionalized benzoyl derivatives in the synthesis of high-performance organic semiconductors is well-documented.

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in telecommunications, optical computing, and photonics. The design of NLO materials often focuses on creating molecules with a large change in dipole moment upon excitation, which is a characteristic feature of push-pull systems. The combination of the electron-withdrawing 4-fluorobenzoyl group and the dicyanomethylene group in derivatives of this compound could lead to compounds with substantial second-order NLO responses.

Synthons for General Pharmaceutical Intermediate Frameworks

The versatile reactivity of β-ketonitriles, such as this compound, makes them valuable intermediates in the synthesis of a variety of heterocyclic compounds, many of which are core structures in pharmaceuticals. nih.gov

For instance, the reaction of β-ketonitriles with hydrazines is a common method for the synthesis of pyrazoles, a class of compounds with a broad spectrum of biological activities. A study on the synthesis of fluorinated pyrazoles demonstrated that the treatment of benzoylfluoroacetonitrile with hydrazine (B178648) yields the corresponding 3-amino-4-fluoropyrazole. nih.gov This suggests a similar potential for this compound to serve as a precursor to novel fluorinated pyrazole (B372694) derivatives. The synthesis of pyrano[2,3-c]pyrazoles has also been achieved through multicomponent reactions involving malononitrile. acs.orgnih.govresearchgate.netresearchgate.net

Furthermore, pyrimidine (B1678525) derivatives, which are central to many biologically active compounds, can be synthesized from precursors containing the malononitrile moiety. researchgate.netnih.govnih.gov The reaction of malononitrile with guanidine (B92328) is a known route to aminopyrimidines. The presence of the 4-fluorobenzoyl group in this compound offers a handle for further functionalization and the introduction of diverse substituents, which is a key strategy in drug discovery. The synthesis of 1,4-dihydropyridines, another important class of pharmaceutical compounds, can also involve malononitrile derivatives. nih.govthepharmajournal.comazaruniv.ac.ir

Contribution to Novel Synthetic Methodologies

Beyond its role as a building block, this compound has the potential to contribute to the development of new and efficient synthetic methods.

Catalytic Applications in Organic Transformations

While direct catalytic applications of this compound have not been extensively reported, the broader class of acyl transfer reactions is of significant interest in catalysis. nih.gov The reactivity of the acyl group in this compound could potentially be harnessed in catalytic cycles. For example, related compounds are known to participate in Knoevenagel condensations, a fundamental carbon-carbon bond-forming reaction in organic synthesis. researchgate.net

Role in Flow Chemistry Systems

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including improved safety, scalability, and reaction control. The synthesis of nitriles and their derivatives is an area where flow chemistry has been successfully applied, often to handle hazardous reagents or to improve reaction efficiency. rsc.orgrsc.org

While there is no specific literature detailing the use of this compound in flow chemistry systems, the general methodologies for the continuous synthesis of nitriles and β-ketonitriles are well-established. nih.gov These methods could potentially be adapted for the synthesis and subsequent in-line functionalization of this compound, leading to more efficient and safer production of its derivatives for various applications.

Theoretical and Computational Chemistry Studies of 2 4 Fluoro Benzoyl Malononitrile

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical character. Computational methods allow for a detailed mapping of electron distribution, which in turn predicts how the molecule will interact with other chemical entities.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic properties of molecules. For 2-(4-fluoro-benzoyl)-malononitrile, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to find the lowest energy conformation (ground state). nih.gov This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable structure is identified.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p))

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-C (benzoyl-malono) | ~1.48 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Angle | O=C-C (keto-benzoyl) | ~120° |

These geometric parameters are crucial for understanding the molecule's three-dimensional shape and steric profile.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps, charge transfer)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For derivatives of benzylidenemalononitrile, these parameters are calculated to confirm thermodynamic stability. nih.gov

An FMO analysis of this compound would reveal the distribution of these orbitals. The HOMO is expected to be localized over the electron-rich regions, such as the fluorobenzoyl group, while the LUMO would likely be centered on the electron-deficient malononitrile (B47326) moiety. This distribution governs intramolecular charge transfer, a key aspect of its electronic properties.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | - |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - |

Note: Specific energy values require dedicated computational studies.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It translates the complex wave function from a DFT calculation into a more intuitive Lewis-like structure of localized bonds and lone pairs. This method quantifies interactions between filled (donor) and empty (acceptor) orbitals, revealing the significance of hyperconjugation and intramolecular charge transfer.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In an MEP map of this compound, the most negative potential (typically colored red) would be expected around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the nitrile groups, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms of the aromatic ring, highlighting them as potential sites for nucleophilic attack. The fluorine atom would also create a region of negative potential.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the entire course of a chemical reaction, providing a step-by-step understanding of the mechanism. For this compound, this could involve studying its synthesis, such as the reaction between 4-fluorobenzoyl chloride and malononitrile, or its subsequent reactions.

By calculating the potential energy surface, researchers can identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Analyzing the geometry and energy of the transition state provides insight into the reaction's kinetics and feasibility. For instance, studies on related malononitrile derivatives have explored their reactions with other compounds to form more complex heterocyclic structures. researchgate.net

Conformational Analysis and Intermolecular Interactions in Solid State

Theoretical calculations can determine the relative energies of these different conformers. In the solid state, intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces play a critical role. For this molecule, potential interactions could include C-H···N or C-H···O hydrogen bonds, as well as π-π stacking between the aromatic rings. Understanding these interactions is key to predicting the crystal structure and polymorphic behavior of the compound.

Non-Linear Optical (NLO) Properties Theoretical Prediction

The search included queries for "this compound," as well as its alternative name "2-(4-fluorobenzoyl)propanedinitrile," in conjunction with terms such as "non-linear optical properties," "NLO," "hyperpolarizability," and "computational chemistry." While studies on the NLO properties of structurally similar compounds, such as those containing a malononitrile or a fluorobenzoyl group, are present in the literature, a direct theoretical investigation of this compound itself appears to be absent from the available scientific record.

Therefore, at present, there are no detailed research findings or data tables to report for the theoretical prediction of the non-linear optical properties of this compound. Further computational research would be required to elucidate the potential NLO characteristics of this compound.

Derivatization and Structure Reactivity Relationship Studies of 2 4 Fluoro Benzoyl Malononitrile

Introduction of Chemical Functionalities onto the Malononitrile (B47326) Moiety

The malononitrile moiety in 2-(4-fluoro-benzoyl)-malononitrile is characterized by an active methylene (B1212753) group flanked by two electron-withdrawing nitrile groups. This structural feature imparts significant reactivity, making it a versatile handle for introducing a wide range of chemical functionalities. The acidity of the methylene protons allows for a variety of classical organic reactions, enabling the synthesis of a diverse library of derivatives.

One of the most fundamental reactions involving the active methylene group is the Knoevenagel condensation. scispace.com This reaction typically involves the condensation of the active methylene compound with an aldehyde or ketone. While the parent compound, this compound, already contains a keto group, further derivatization at the methylene carbon can be achieved prior to or following other transformations. For instance, reactions with various electrophiles can lead to substituted products.

The active methylene group can be readily halogenated. For example, monobromomalononitrile has been shown to be an effective reagent for the regioselective monobromination of other active methylene compounds and enamines under mild conditions. rsc.org This suggests that this compound could be selectively brominated at the central carbon, introducing a useful synthetic handle for further cross-coupling reactions or nucleophilic substitutions.

Furthermore, the malononitrile group is a key participant in Michael additions. The carbanion generated by deprotonation of the active methylene group can act as a nucleophile, attacking α,β-unsaturated carbonyl compounds. researchgate.net This reaction allows for the extension of the carbon skeleton and the introduction of complex side chains. The unique reactivity of malononitrile facilitates its extensive application in organic synthesis, often surpassing other common CH-acids like malonic and cyanoacetic esters. researchgate.net

The synthesis of various benzylidenemalononitrile derivatives through Knoevenagel condensation with different aromatic aldehydes highlights the versatility of the malononitrile core in creating molecular diversity. uni-regensburg.denih.govacs.org These reactions are often facilitated by catalysts such as ammonium acetate, piperidine (B6355638), or β-alanine. uni-regensburg.deacs.orggoogle.com

Below is a table summarizing potential derivatization reactions on the malononitrile moiety, based on the known reactivity of related active methylene compounds.

| Reaction Type | Reagents and Conditions | Potential Product |

| Knoevenagel Condensation | Aromatic Aldehydes, Catalyst (e.g., Piperidine, β-alanine), Solvent (e.g., Ethanol) | 2-(4-Fluoro-benzoyl)-2-(arylmethylene)-malononitrile |

| Bromination | Monobromomalononitrile (MBM) or N-Bromosuccinimide (NBS) | 2-Bromo-2-(4-fluoro-benzoyl)-malononitrile |

| Michael Addition | α,β-Unsaturated Ketone, Base (e.g., NaOMe) | Adduct with extended carbon chain |

| Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | 2-Alkyl-2-(4-fluoro-benzoyl)-malononitrile |

Modifications on the Fluoro-Benzoyl Moiety

The fluoro-benzoyl moiety of this compound offers several sites for chemical modification, allowing for the fine-tuning of the molecule's electronic and steric properties. These modifications can be broadly categorized into reactions involving the fluorine substituent, the aromatic ring, and the carbonyl group.

Modifications of the Aromatic Ring: The fluorine atom at the para-position of the benzoyl ring significantly influences the electronic properties of the molecule. It can be substituted via nucleophilic aromatic substitution (SₙAr), although this typically requires harsh conditions or the presence of additional activating groups. More commonly, other substituents can be introduced onto the aromatic ring through electrophilic aromatic substitution reactions. The position of new substituents will be directed by the existing benzoyl and fluoro groups.

Systematic modifications of the benzoyl ring in related structures have been explored to build structure-activity relationships. For instance, in a series of N-benzyl-2-fluorobenzamide derivatives, various substituents were introduced on the benzyl group, demonstrating that fluoro or cyano substitution at the ortho position led to better inhibitory activity in a biological context. nih.govnih.gov Similarly, in the development of benzylidenemalononitrile derivatives, a wide array of substituted benzaldehydes are used, effectively modifying the benzoyl precursor. nih.govacs.org These studies show that electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., nitro, trifluoromethyl) can be incorporated to systematically probe their effects. nih.gov

The following table outlines potential modifications on the fluoro-benzoyl moiety.

| Moiety Component | Reaction Type | Reagents and Conditions | Potential Product Structure |

| Aromatic Ring | Electrophilic Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group on the ring |

| Aromatic Ring | Electrophilic Halogenation | Br₂, FeBr₃ | Introduction of a bromine atom on the ring |

| Fluorine Atom | Nucleophilic Substitution | Nu⁻ (e.g., MeO⁻), Heat | Replacement of fluorine with another group (e.g., methoxy) |

| Carbonyl Group | Reduction | NaBH₄, Methanol | Conversion of C=O to CH-OH |

Investigation of Structure-Reactivity Relationships via Systematic Modifications

The systematic derivatization of both the malononitrile and fluoro-benzoyl moieties of this compound is crucial for establishing structure-reactivity relationships (SRR) or structure-activity relationships (SAR). By altering specific parts of the molecule and observing the resulting changes in chemical reactivity or biological activity, researchers can develop a comprehensive understanding of the molecule's behavior.

Studies on related benzylidenemalononitrile (BMN) derivatives provide a framework for understanding these relationships. For example, in Knoevenagel condensations to form BMNs, the nature of the substituent on the benzaldehyde (B42025) precursor affects the reaction rate and yield. nih.gov Electron-withdrawing groups like nitro (-NO₂) and trifluoromethyl (-CF₃) can accelerate the reaction, while the effect of halogens can be more complex. A fluorine atom at the para-position was found to reduce the reactivity of the carbonyl group compared to other halogens due to the interplay of inductive and mesomeric effects. nih.gov

In the context of biological activity, SAR studies on various molecular scaffolds reveal key insights. For YC-1 analogs, a class of indazole derivatives, substitution at the ortho position of a benzyl ring with fluoro or cyano groups resulted in better inhibitory activity against a specific enzyme, whereas meta or para substitution reduced activity. nih.gov For a series of benzofuran derivatives, substitutions at the C-2 position were found to be critical for cytotoxic activity. mdpi.com Similarly, modifications on the "A" and "C" rings of 4-substituted methoxybenzoyl-aryl-thiazole analogues were systematically performed to improve their anticancer potency and solubility. nih.gov

These examples underscore the importance of systematic modification. For this compound derivatives, a systematic approach could involve:

Varying the substituent on the benzoyl ring: Replacing the para-fluoro atom with other halogens, or electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -CN, -NO₂, -CF₃) groups.

Modifying the malononitrile methylene group: Introducing small alkyl groups, halogens, or arylmethylene substituents.

The impact of these changes would be assessed by measuring reaction kinetics for a standard reaction or by evaluating performance in a specific application, such as biological assays. For example, the table below illustrates a hypothetical SAR study based on modifications to the benzoyl ring.

| Substituent at para-position | Electronic Effect | Expected Impact on Carbonyl Reactivity |

| -OCH₃ | Electron-donating (mesomeric) | Decrease |

| -CH₃ | Electron-donating (inductive) | Slight Decrease |

| -H | Reference | Reference |

| -F | Electron-withdrawing (inductive) > Electron-donating (mesomeric) | Increase |

| -Cl | Electron-withdrawing (inductive) | Increase |

| -NO₂ | Strongly electron-withdrawing | Strong Increase |

Crystal Engineering and Polymorphism Studies of Derivatives

Crystal engineering focuses on understanding and controlling the assembly of molecules in the solid state to design materials with desired properties. For derivatives of this compound, crystal engineering and polymorphism studies are essential for controlling physical properties like solubility, stability, and bioavailability in pharmaceutical contexts, or optical and electronic properties in materials science.

The study of benzylidenemalononitrile derivatives provides significant insight into the potential solid-state behavior of these compounds. The crystal structures of numerous derivatives have been determined, revealing that molecules are often nearly planar. nih.govnih.govresearchgate.net Intermolecular interactions, such as hydrogen bonds and π–π stacking, play a crucial role in dictating the crystal packing. mdpi.com

Polymorphism, the ability of a compound to exist in two or more crystalline forms, is a key area of investigation. Different polymorphs of the same compound can have distinct physical properties. For example, two different crystal forms (orthorhombic and monoclinic) of 2-(4-(diphenylamino)benzylidene) malononitrile were obtained by controlling crystallization conditions. mdpi.comscilit.com These polymorphs exhibited different molecular packing, with one form characterized by stronger hydrogen bonding and the other by weaker π–π interactions. mdpi.com Notably, one of the crystal forms displayed mechanochromic behavior, changing its fluorescence upon grinding due to a pressure-induced structural transformation to the other form. mdpi.comscilit.com

The study of 2-benzoyl-N,N-diethylbenzamide also revealed multiple polymorphic forms with significant differences in molecular conformation and packing arrangements. mdpi.com This highlights that even subtle changes in molecular structure or crystallization solvent can lead to different solid-state structures.

For derivatives of this compound, a systematic study would involve crystallizing the compounds from a variety of solvents and under different conditions (e.g., temperature, evaporation rate) to identify potential polymorphs. Techniques like single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and differential scanning calorimetry (DSC) would be employed to characterize these forms. mdpi.comfigshare.com

The table below summarizes crystallographic data for related benzylidenemalononitrile derivatives, illustrating the types of crystal systems and packing arrangements that might be expected for derivatives of this compound.

| Compound | Crystal System | Space Group | Key Structural Features |

| 2-(4-Methylbenzylidene)malononitrile nih.govresearchgate.net | Triclinic | P-1 | Approximately planar molecule; head-to-tail stacking. nih.govresearchgate.net |

| 2-(4-Nitrobenzylidene)malononitrile nih.govresearchgate.net | Monoclinic | P2₁/c | Nearly planar benzylidenemalononitrile unit; intramolecular C—H···N hydrogen bond. nih.govresearchgate.net |

| 2-[4-(Benzyloxy)benzylidene]malononitrile nih.gov | Monoclinic | P2₁/c | Dihedral angle of 85.0° between benzene rings; dicyanoethylene group is coplanar with its bonded benzene ring. nih.gov |

| 2-(4-(Diphenylamino)benzylidene) malononitrile (Form A-1) mdpi.com | Orthorhombic | Pbca | Arranged in antiparallel patterns with hydrogen bonds. mdpi.com |

| 2-(4-(Diphenylamino)benzylidene) malononitrile (Form A-2) mdpi.com | Monoclinic | P2(1)/c | Arranged in parallel patterns with π–π interactions. mdpi.com |

Future Perspectives and Emerging Research Directions

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of 2-(4-Fluoro-benzoyl)-malononitrile and its derivatives, primarily through Knoevenagel condensation, is a well-established process. wikipedia.org However, the drive for greener and more efficient chemical manufacturing is fueling research into novel catalytic systems. Traditional methods often rely on homogeneous basic catalysts like piperidine (B6355638) or pyridine, which can be hazardous and difficult to separate from the reaction mixture. sci-hub.seniscpr.res.in

Future research is increasingly focused on the development of heterogeneous and reusable catalysts. These offer significant advantages in terms of simplified work-up procedures, reduced waste, and improved catalyst longevity. Examples of such systems that are being explored for similar condensations include:

Solid-supported bases: Materials like alumina, zeolites, and functionalized silica (B1680970) are being investigated as solid supports for basic catalysts. orientjchem.org These materials provide a high surface area for the reaction to occur and can be easily filtered off upon completion.

Magnetic nanoparticles: Catalysts immobilized on magnetic nanoparticles, such as calcium ferrite, offer a facile method for catalyst recovery using an external magnetic field. orientjchem.org This approach streamlines the purification process and enhances the reusability of the catalyst. orientjchem.org

Organocatalysts: The use of small organic molecules as catalysts is gaining traction due to their low toxicity and environmental impact. mdpi.com Amine-functionalized polymers, for instance, have shown promise in catalyzing Knoevenagel condensations. mdpi.com

Green catalysts: Researchers are exploring the use of environmentally benign catalysts, such as water extract of banana (WEB), for Knoevenagel condensations under solvent-free conditions. niscpr.res.in This approach aligns with the principles of green chemistry by minimizing the use of hazardous substances. niscpr.res.in

The table below summarizes some of the novel catalytic systems being explored for Knoevenagel condensations, which could be adapted for the synthesis of this compound.

| Catalyst Type | Example | Key Advantages |

| Solid-Supported Bases | Alumina (Al₂O₃), Zeolites | High surface area, ease of separation |

| Magnetic Nanoparticles | Calcium Ferrite (CaFe₂O₄) | Facile magnetic separation, reusability |

| Organocatalysts | Amine-functionalized polymers | Low toxicity, metal-free |

| Green Catalysts | Water Extract of Banana (WEB) | Environmentally benign, solvent-free conditions |

Integration into Continuous Flow Synthesis Methodologies

Continuous flow chemistry, utilizing microreactors, is emerging as a powerful tool for chemical synthesis, offering enhanced control over reaction parameters, improved safety, and scalability. nih.govnih.gov The integration of the synthesis of this compound and its derivatives into continuous flow systems presents a significant area for future research.

Microreactors provide a high surface-area-to-volume ratio, leading to efficient heat and mass transfer. nih.govresearchgate.net This allows for precise control over reaction temperature and time, often resulting in higher yields and selectivities compared to traditional batch processes. mdpi.comnih.gov For exothermic reactions like the Knoevenagel condensation, the superior heat dissipation in microreactors can prevent the formation of byproducts and ensure a safer reaction environment. nih.gov

The development of continuous flow processes for the synthesis of this compound could involve the use of packed-bed reactors containing a heterogeneous catalyst. researchgate.net This setup would allow for the continuous conversion of starting materials to the desired product, with the catalyst remaining in the reactor for multiple cycles. The potential for automation and seamless integration with downstream processing makes continuous flow synthesis an attractive strategy for the industrial production of this compound. researchgate.net

Development of High-Throughput Screening for Reaction Discovery

High-throughput screening (HTS) is a powerful methodology for accelerating the discovery of new reactions and optimizing reaction conditions. By enabling the rapid and parallel execution of a large number of experiments, HTS can significantly reduce the time and resources required for research and development.

In the context of this compound, HTS could be employed to:

Screen for novel catalysts: A large library of potential catalysts, including metal complexes, organocatalysts, and enzymes, could be rapidly screened to identify the most effective candidates for the synthesis of this compound and its derivatives.

Optimize reaction conditions: HTS can be used to systematically vary reaction parameters such as temperature, solvent, and reactant concentrations to identify the optimal conditions for maximizing yield and purity.

Discover new reactions: By combining this compound with a diverse range of reactants under various conditions, HTS could lead to the discovery of novel chemical transformations and the synthesis of new classes of compounds.

The integration of HTS with automated synthesis platforms and analytical techniques would create a powerful workflow for reaction discovery and optimization, further expanding the synthetic utility of this compound.

Expanding Applications in Advanced Materials Science

The unique electronic and structural properties of this compound make it an attractive building block for the development of advanced materials. The presence of the fluorine atom can impart desirable properties such as increased thermal stability, chemical resistance, and altered electronic characteristics. pageplace.dequalitas1998.netresearchgate.net

Future research in this area could focus on:

Fluorinated Polymers: Incorporating this compound into polymer backbones could lead to the development of new fluorinated polymers with tailored properties. pageplace.deresearchgate.net These materials could find applications in areas such as high-performance coatings, membranes for separations, and advanced optical materials. researchgate.net

Organic Semiconductors: The electron-withdrawing nature of the benzoyl and nitrile groups, combined with the influence of the fluorine substituent, suggests that derivatives of this compound could be explored as components of organic semiconductors. researchgate.net These materials are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Nonlinear Optical Materials: Molecules with large hyperpolarizabilities are essential for applications in nonlinear optics. The donor-acceptor nature of this compound derivatives could be exploited to design new materials with significant nonlinear optical properties.

The table below highlights potential applications of materials derived from this compound.

| Material Class | Potential Applications | Key Properties Conferred by the Fluoro-benzoyl-malononitrile Moiety |

| Fluorinated Polymers | High-performance coatings, separation membranes, optical materials | Thermal stability, chemical resistance, low surface energy |

| Organic Semiconductors | OLEDs, OPVs, OFETs | Tunable electronic properties, charge transport capabilities |

| Nonlinear Optical Materials | Optical switching, frequency conversion | High molecular hyperpolarizability |

Exploration of Novel Supramolecular Assemblies

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a powerful approach to the bottom-up fabrication of complex and functional architectures. The molecular structure of this compound, with its potential for hydrogen bonding, dipole-dipole interactions, and π-π stacking, makes it an interesting candidate for the construction of novel supramolecular assemblies. frontiersin.org

Future research in this area could explore:

Crystal Engineering: By systematically studying the crystallization of this compound and its derivatives, it may be possible to control the formation of specific crystal packing arrangements with desired properties. This could lead to the development of new materials with tailored optical, electronic, or mechanical characteristics.

Self-Assembled Monolayers: The formation of self-assembled monolayers of this compound derivatives on various surfaces could be investigated for applications in surface modification, sensing, and molecular electronics.

Photoresponsive Systems: The incorporation of photoresponsive moieties into molecules containing the this compound core could lead to the development of light-sensitive supramolecular systems. beilstein-journals.org These systems could undergo reversible changes in their structure and properties upon irradiation with light, enabling applications in areas such as data storage and smart materials. beilstein-journals.org

The exploration of the supramolecular chemistry of this compound and its derivatives holds the promise of creating new functional materials and systems with a high degree of molecular-level control.

Q & A

Q. What are the established synthetic routes for 2-(4-Fluoro-benzoyl)-malononitrile, and how can reaction efficiency be optimized?

The compound is typically synthesized via Knoevenagel condensation , reacting 4-fluorobenzaldehyde with malononitrile in the presence of acidic catalysts like phosphorus pentoxide (P₂O₅) in ethanol under reflux . Optimization involves solvent polarity adjustments (e.g., ethanol vs. THF) and catalyst loading. For example, higher solvent polarity accelerates reaction kinetics, as shown in mechanochemical studies of similar malononitrile derivatives . Post-synthesis purification via silica gel column chromatography or recrystallization ensures high yields (68–85%) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

- X-ray crystallography provides precise bond lengths, angles, and crystal packing (e.g., monoclinic systems with space group P2₁/c) .

- FT-IR and Raman spectroscopy identify functional groups (C≡N stretching ~2200 cm⁻¹, C=O ~1700 cm⁻¹) .

- NMR (¹H/¹³C) confirms proton environments and electronic effects of the fluoro-benzoyl group .

Q. What safety protocols are recommended for handling this compound?

Based on analogous nitriles:

- Use PPE (gloves, goggles) due to acute toxicity (Hazard Class 6.1, UN 3276) .

- Avoid inhalation; work in a fume hood.

- Dispose via incineration or licensed waste management, adhering to EPA/DOT guidelines .

Advanced Research Questions

Q. How does the 4-fluoro-benzoyl group enhance charge-transfer properties for nonlinear optical (NLO) applications?

The electron-withdrawing fluoro-benzoyl moiety increases dipole moments, enhancing second/third-order NLO responses. This is validated via UV-vis spectroscopy (red-shifted absorption) and DFT calculations (HOMO-LUMO gaps <3 eV) . For example, similar derivatives exhibit nonlinear susceptibility (χ³) values >10⁻¹² esu, suitable for photonic devices .

Q. Can this compound act as a matrix for MALDI-TOF mass spectrometry in analyzing labile organometallics?

Analogous malononitrile derivatives (e.g., DCTB) serve as nonpolar matrices for MALDI-MS due to low ionization thresholds and efficient electron transfer . Testing this compound requires comparing ion yields with DCTB for labile analytes (e.g., fullerenes, porphyrins). Limitations include poor performance for hydrophilic peptides .

Q. What computational strategies predict electronic properties for photovoltaic applications?

- Time-dependent DFT (TD-DFT) models UV-vis absorption spectra and exciton binding energies .

- Molecular dynamics simulations assess π-π stacking in thin films for organic solar cells (OSCs). Derivatives with dicyanovinyl units show power conversion efficiencies >12% .

Q. How do solvent polarity and mechanochemical conditions influence synthesis intermediates?

In situ Raman/PXRD studies of similar Knoevenagel reactions reveal polar solvents (e.g., DMF) stabilize intermediates like 2-(hydroxy(aryl)methyl)malononitrile, while nonpolar solvents favor direct cyclization . Mechanochemical grinding reduces reaction times by 50% compared to solution-phase methods .

Q. How can contradictions in reported crystallographic data be resolved?

Discrepancies in bond angles or packing (e.g., C–H···N vs. C–H···π interactions) are addressed via Hirshfeld surface analysis and Rietveld refinement of powder XRD data . For example, planar deviations >0.05 Å may indicate polymorphism or solvent inclusion .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.